3-methyl-2-oxobutanal
Overview
Description
3-Methyl-2-oxobutanal, also known as 2-methyl-3-oxobutanal, is an organic compound with the molecular formula C5H8O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxobutanal can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-2-butanone using oxidizing agents such as isoquinolinium bromochromate in an aqueous acidic medium . The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of catalysts and optimized reaction conditions to maximize efficiency and yield. The choice of oxidizing agents and reaction parameters is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and ketones.
Scientific Research Applications
3-Methyl-2-oxobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxobutanal involves its reactivity with various molecular targets. The carbonyl group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions often involve the formation of intermediates that can further react to form the final products. The pathways involved in these reactions are influenced by the nature of the reagents and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxobutanoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
2-Methyl-3-oxobutyraldehyde: Another aldehyde with a similar structure.
2-Methylbutan-1,3-dione: A diketone with a similar carbon skeleton.
Uniqueness
3-Methyl-2-oxobutanal is unique due to its specific reactivity and the presence of both an aldehyde and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-methyl-2-oxobutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(7)3-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZDHIBENIBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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